4-Amino-N-(2-methylphenyl)benzenesulfonamide chemical properties
4-Amino-N-(2-methylphenyl)benzenesulfonamide chemical properties
An In-depth Technical Guide to 4-Amino-N-(2-methylphenyl)benzenesulfonamide
Introduction
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a synthetic aromatic sulfonamide compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the foundational sulfanilamide structure, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and handling protocols, tailored for researchers and drug development professionals. The molecule's architecture, featuring a primary amino group, a sulfonamide linkage, and a substituted N-phenyl ring, provides a versatile scaffold for therapeutic innovation.[1]
Chemical Identity and Structure
The unique structural arrangement of 4-Amino-N-(2-methylphenyl)benzenesulfonamide dictates its physicochemical properties and biological interactions.
-
IUPAC Name : 4-amino-N-(2-methylphenyl)benzenesulfonamide[1][]
-
CAS Number : 16803-96-6[1][]
-
Synonyms : N1-(2-Methylphenyl)sulfanilamide, 4-amino-N-o-tolylbenzenesulfonamide[]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |
| Molecular Weight | 262.33 g/mol | [1][] |
| Canonical SMILES | CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | [1] |
| InChI Key | VNBAGPGLMFYJKB-UHFFFAOYSA-N | [1][] |
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Notes |
| Melting Point | 154-155 °C | [] |
| Boiling Point | 447.3 ± 55.0 °C | Predicted Value[] |
| Density | 1.330 ± 0.06 g/cm³ | Predicted Value[] |
| Solubility | Soluble in Ethyl Acetate, Hexane. | [] The 2-methylphenyl group adds hydrophobicity compared to simpler sulfonamides.[1] |
| LogP | ~1.2 | Predicted Value, indicating moderate lipophilicity.[1] |
| Appearance | White to off-white crystalline solid. | Based on typical sulfonamide characteristics.[4] |
Synthesis and Characterization
The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is most effectively achieved through a two-step process that ensures high yield and purity. This common industrial method involves the formation of a nitro-substituted intermediate, followed by its chemical reduction.[1]
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for 4-Amino-N-(2-methylphenyl)benzenesulfonamide.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-N-(2-methylphenyl)benzenesulfonamide (Intermediate)
-
Reaction Setup : In a suitable reaction vessel, dissolve 2-methylaniline in an appropriate solvent, such as dichloromethane. Add a base, typically an aqueous solution of sodium hydroxide, to act as an acid scavenger.
-
Addition of Reagent : Slowly add a solution of 4-nitrobenzenesulfonyl chloride to the mixture while maintaining the temperature below 10°C with an ice bath. The reaction is a nucleophilic substitution where the amine attacks the sulfonyl chloride.
-
Reaction Monitoring : Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation : Upon completion, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude nitro intermediate. Recrystallize from ethanol to obtain the purified product.
Step 2: Reduction to 4-Amino-N-(2-methylphenyl)benzenesulfonamide
-
Reaction Setup : Suspend the synthesized 4-nitro-N-(2-methylphenyl)benzenesulfonamide in a solvent such as water or isopropyl alcohol.[1]
-
Addition of Reducing Agent : Add a cost-effective reducing agent like hydrazine hydrate to the suspension.[1] The mass ratio of the nitro intermediate to hydrazine hydrate is typically around 1:0.3-0.5.[1]
-
Catalysis : The reduction is often catalyzed by a small amount of a transition metal catalyst (e.g., Raney Nickel or Palladium on carbon) or can be facilitated by a base like sodium hydroxide.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 60–88°C for 4–8 hours.[1]
-
Isolation and Purification : After the reaction is complete (monitored by TLC), cool the mixture and filter it to remove the catalyst. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent. The crude product is then purified by recrystallization, often achieving yields of 92–97%.[1]
Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both benzene rings, a singlet for the methyl group, a broad singlet for the primary amine (NH₂) protons, and a singlet for the sulfonamide (SO₂NH) proton.
-
¹³C NMR Spectroscopy : The carbon spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the amino group shifted upfield, and a signal for the methyl carbon.
-
Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine and the sulfonamide N-H, asymmetric and symmetric S=O stretching for the sulfonamide group, and C-N stretching.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would confirm the molecular weight of 262.33 g/mol by showing the [M+H]⁺ ion at m/z 263.34.
Biological Activity and Applications in Drug Development
The therapeutic potential of 4-Amino-N-(2-methylphenyl)benzenesulfonamide stems from its classification as a sulfonamide, a well-established pharmacophore. Its primary mechanisms of action are rooted in antimicrobial activity and enzyme inhibition.
Antimicrobial Properties
Like other sulfa drugs, this compound is known to possess antimicrobial properties.[1] The mechanism involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and survival. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folate pathway, leading to bacteriostatic effects.[1] Research has shown that modifications to the amino group can significantly alter antibacterial potency.[1]
Carbonic Anhydrase Inhibition
A primary area of investigation for this compound is its role as a carbonic anhydrase (CA) inhibitor.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] These enzymes are involved in numerous physiological processes, including pH regulation and fluid balance, making them important drug targets.[1][2]
-
Mechanism of Action : The un-substituted sulfonamide group (-SO₂NH₂) is the key functional group responsible for CA inhibition. It coordinates directly to the Zn²⁺ ion located in the enzyme's active site, displacing a water molecule and effectively blocking the enzyme's catalytic activity.[2] The N-(2-methylphenyl) substituent can form additional interactions within the active site, influencing the compound's binding affinity and selectivity for different CA isoforms.[2]
-
Therapeutic Potential : Inhibition of specific CA isoforms is a validated strategy for treating a range of diseases. For instance, inhibiting CA II is used in antiglaucoma drugs, while targeting the tumor-associated isoform CA IX is a promising approach in anticancer therapy.[2][5] Benzenesulfonamides are the most extensively studied class of CA inhibitors, and derivatives of this core structure are continually being explored for enhanced potency and isoform selectivity.[2][5]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Safety and Handling
As with any research chemical, 4-Amino-N-(2-methylphenyl)benzenesulfonamide should be handled with care in a controlled laboratory environment.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes.[4] Use a fume hood or other ventilated enclosure for procedures that may generate dust or aerosols.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4-Amino-N-(2-methylphenyl)benzenesulfonamide is a compound with a well-defined chemical profile and significant potential in drug discovery. Its straightforward synthesis and dual-action potential as both an antimicrobial agent and a carbonic anhydrase inhibitor make it a valuable scaffold for developing novel therapeutics. Further research into its isoform selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating its promising chemical properties into clinical applications.
References
- Benchchem. (n.d.). 4-Amino-N-(2-methylphenyl)benzenesulfonamide | 16803-96-6.
- Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15901-15926.
- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30219.
-
Nirmala, P. G., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Lesher, G. Y., & Gruett, M. D. (1987). U.S. Patent No. 4,698,445. Washington, DC: U.S.
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- LGC Standards. (n.d.). 4-methyl-n-[(e)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)methylidene]benzenesulfonamide.
Sources
- 1. 4-Amino-N-(2-methylphenyl)benzenesulfonamide Research Chemical [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
